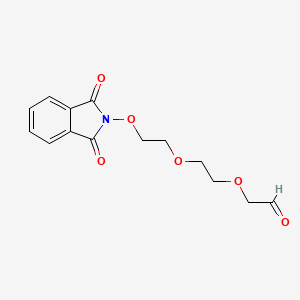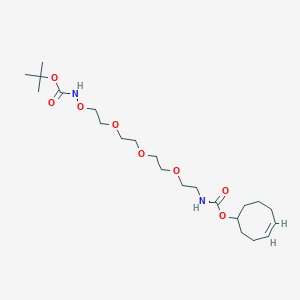
TCO-PEG3-oxyamineBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG3-oxyamineBoc: is a compound that belongs to the class of polyethylene glycol-based linkers. It is characterized by the presence of a trans-cyclooctene (TCO) moiety and an oxyamine group protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in bioconjugation and click chemistry applications due to its high reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG3-oxyamineBoc typically involves the following steps:
Formation of TCO-PEG3 Intermediate: The initial step involves the synthesis of the TCO-PEG3 intermediate. This is achieved by reacting trans-cyclooctene with a polyethylene glycol derivative under specific conditions.
Introduction of Oxyamine Group: The oxyamine group is then introduced to the TCO-PEG3 intermediate through a nucleophilic substitution reaction.
Protection with Boc Group: Finally, the oxyamine group is protected with a tert-butyloxycarbonyl group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Inverse Electron Demand Diels-Alder Reaction: TCO-PEG3-oxyamineBoc undergoes inverse electron demand Diels-Alder reactions with tetrazine derivatives, forming stable dihydropyridazine linkages.
Oxime Ligation: The oxyamine group can react with aldehydes and ketones to form oxime linkages.
Common Reagents and Conditions:
Tetrazine Derivatives: Used in inverse electron demand Diels-Alder reactions.
Aldehydes and Ketones: Used in oxime ligation reactions.
Reaction Conditions: Typically carried out under mild conditions, often at room temperature.
Major Products:
Dihydropyridazine Linkages: Formed from reactions with tetrazine derivatives.
Oxime Linkages: Formed from reactions with aldehydes and ketones.
Scientific Research Applications
Chemistry:
Bioconjugation: TCO-PEG3-oxyamineBoc is used to link biomolecules through click chemistry, facilitating the study of complex biological systems.
Biology:
Protein Labeling: Used in the labeling of proteins for imaging and diagnostic purposes.
Medicine:
Drug Delivery: Employed in the development of targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.
Industry:
Mechanism of Action
Molecular Targets and Pathways: TCO-PEG3-oxyamineBoc exerts its effects through the following mechanisms:
Bioconjugation: The TCO moiety reacts with tetrazine derivatives, forming stable linkages that facilitate the attachment of biomolecules.
Oxime Ligation: The oxyamine group reacts with aldehydes and ketones, forming stable oxime linkages that are useful in various biochemical applications.
Comparison with Similar Compounds
TCO-PEG3-oxyamine: Similar in structure but lacks the Boc protection group.
TCO-PEG4-oxyamineBoc: Contains an additional ethylene glycol unit, providing increased flexibility and solubility.
Uniqueness: TCO-PEG3-oxyamineBoc is unique due to its combination of the TCO moiety and the protected oxyamine group, offering high reactivity and stability in bioconjugation and click chemistry applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O8/c1-22(2,3)32-21(26)24-30-18-17-29-16-15-28-14-13-27-12-11-23-20(25)31-19-9-7-5-4-6-8-10-19/h4-5,19H,6-18H2,1-3H3,(H,23,25)(H,24,26)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVKKISCKHOSSB-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)OC1CCCC=CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)OC1CCC/C=C/CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate](/img/structure/B8114649.png)
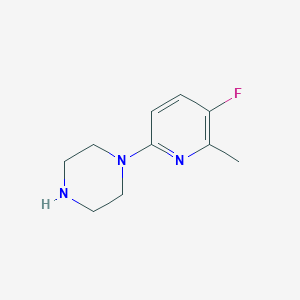
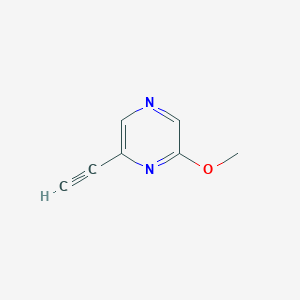
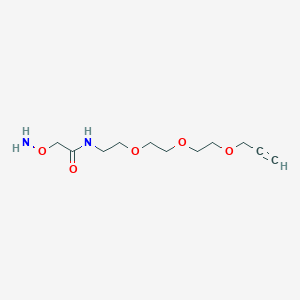
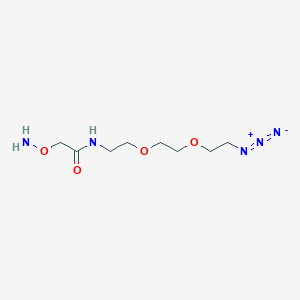
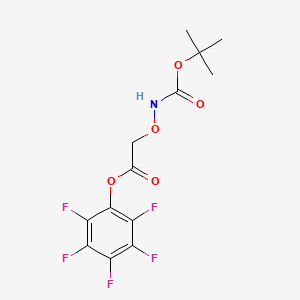
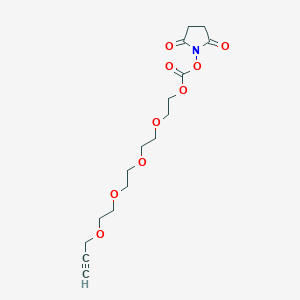
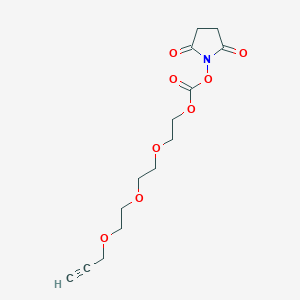
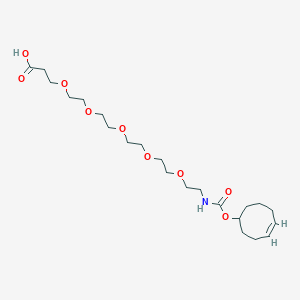

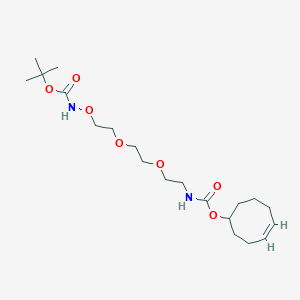
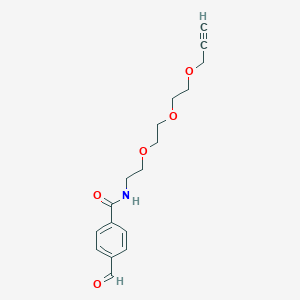
![4-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B8114732.png)
